
1,3-Bis(isocyanatomethyl)-1,1,3,3-tetramethyldisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(isocyanatomethyl)-1,1,3,3-tetramethyldisiloxane is a chemical compound with the molecular formula C10H20N2O2Si2. It is a member of the organosilicon compounds, which are known for their unique properties due to the presence of silicon atoms in their structure. This compound is particularly interesting due to its dual isocyanate functional groups, which make it highly reactive and useful in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(isocyanatomethyl)-1,1,3,3-tetramethyldisiloxane can be synthesized through the reaction of 1,3-bis(aminomethyl)-1,1,3,3-tetramethyldisiloxane with phosgene. The reaction typically occurs in a solvent such as toluene or dichloromethane, under an inert atmosphere to prevent unwanted side reactions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This method minimizes the risk of hazardous by-products and improves the overall efficiency of the process.
化学反応の分析
Types of Reactions
1,3-Bis(isocyanatomethyl)-1,1,3,3-tetramethyldisiloxane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water, forming urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Substitution Reactions: The silicon atoms in the compound can undergo substitution reactions with various organometallic reagents.
Common Reagents and Conditions
Alcohols and Amines: These nucleophiles react with the isocyanate groups under mild conditions, typically at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as dibutyltin dilaurate can be used to accelerate the reaction rates.
Solvents: Common solvents include toluene, dichloromethane, and tetrahydrofuran.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
科学的研究の応用
1,3-Bis(isocyanatomethyl)-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings due to its biocompatibility.
Industry: Utilized in the production of high-performance materials such as adhesives, sealants, and coatings.
作用機序
The mechanism of action of 1,3-Bis(isocyanatomethyl)-1,1,3,3-tetramethyldisiloxane involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. The silicon atoms in the compound provide unique properties such as flexibility and thermal stability, which are advantageous in various applications.
類似化合物との比較
Similar Compounds
1,3-Bis(isocyanatomethyl)benzene: Similar in having two isocyanate groups but differs in the presence of a benzene ring instead of a siloxane backbone.
1,3-Bis(isocyanatomethyl)cyclohexane: Contains a cyclohexane ring instead of a siloxane backbone.
1,3-Bis(isocyanatomethyl)propane: Has a propane backbone instead of a siloxane backbone.
Uniqueness
1,3-Bis(isocyanatomethyl)-1,1,3,3-tetramethyldisiloxane is unique due to its siloxane backbone, which imparts flexibility, thermal stability, and resistance to oxidation. These properties make it particularly useful in applications where traditional organic compounds may not perform as well.
特性
CAS番号 |
37601-26-6 |
|---|---|
分子式 |
C8H16N2O3Si2 |
分子量 |
244.39 g/mol |
IUPAC名 |
isocyanatomethyl-[isocyanatomethyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C8H16N2O3Si2/c1-14(2,7-9-5-11)13-15(3,4)8-10-6-12/h7-8H2,1-4H3 |
InChIキー |
ZLBSXSINQAGLTD-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CN=C=O)O[Si](C)(C)CN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


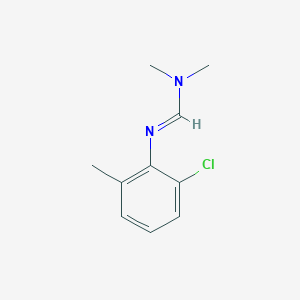
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)

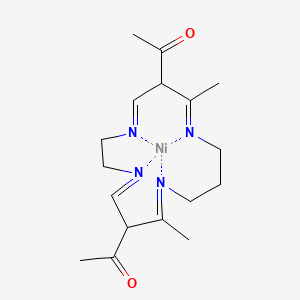
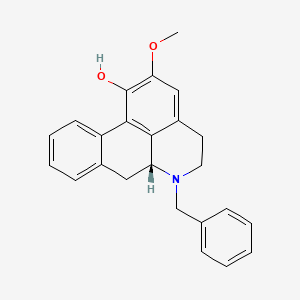
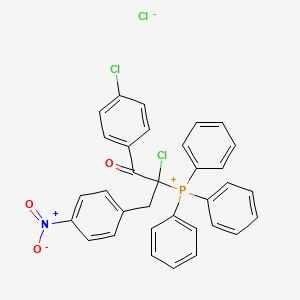
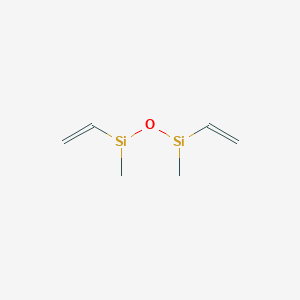
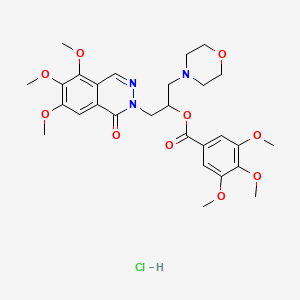
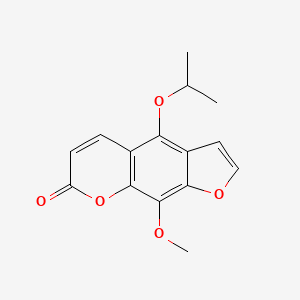
![ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14676943.png)
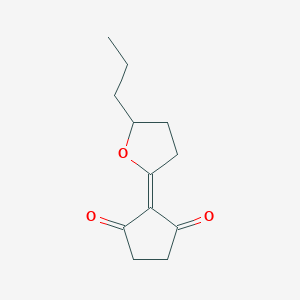
![3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14676956.png)
![1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14676960.png)

